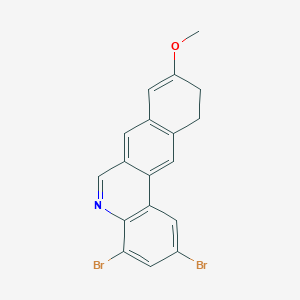
((1S)-1-(2-Anthryl)ethyl)methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“((1S)-1-(2-Anthryl)ethyl)methylamine” is an organic compound that features an anthracene moiety attached to an ethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “((1S)-1-(2-Anthryl)ethyl)methylamine” typically involves the following steps:
Starting Materials: Anthracene and ethylamine.
Reaction: The anthracene is functionalized to introduce a reactive group, such as a halide or a hydroxyl group, at the 2-position.
Coupling Reaction: The functionalized anthracene is then reacted with ethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
“((1S)-1-(2-Anthryl)ethyl)methylamine” can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: Reduction reactions can modify the anthracene ring or the amine group.
Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of “((1S)-1-(2-Anthryl)ethyl)methylamine” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. In materials science, its electronic properties may be exploited in the design of organic semiconductors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Anthryl)ethylamine: Lacks the methyl group on the amine.
N-Methyl-1-(2-anthryl)ethylamine: Similar structure but different stereochemistry.
Anthracene derivatives: Various compounds with modifications on the anthracene ring.
Uniqueness
“((1S)-1-(2-Anthryl)ethyl)methylamine” is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical and physical properties compared to similar compounds.
Eigenschaften
Molekularformel |
C17H17N |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
(1S)-1-anthracen-2-yl-N-methylethanamine |
InChI |
InChI=1S/C17H17N/c1-12(18-2)13-7-8-16-10-14-5-3-4-6-15(14)11-17(16)9-13/h3-12,18H,1-2H3/t12-/m0/s1 |
InChI-Schlüssel |
UEBVYUANYQUFAN-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)NC |
Kanonische SMILES |
CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



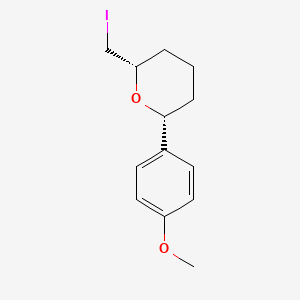
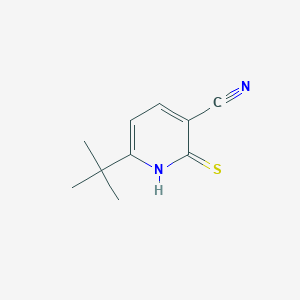
![8-Phenylbicyclo[3.2.1]octan-3-amine](/img/structure/B13042869.png)

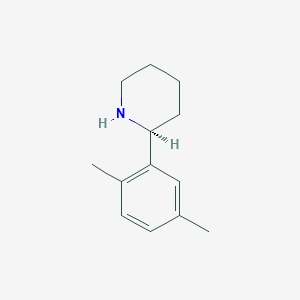
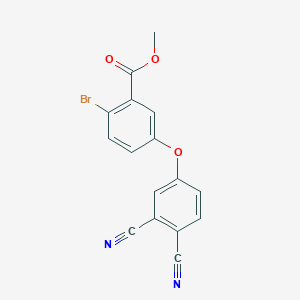
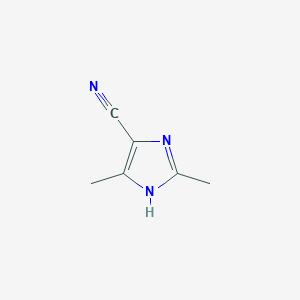
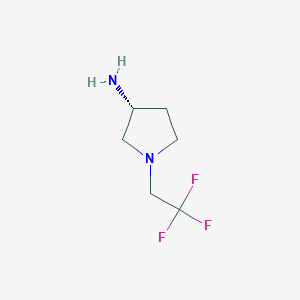
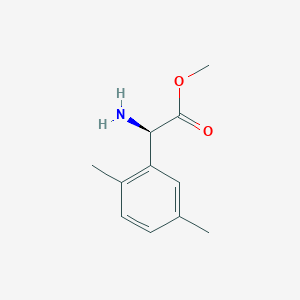
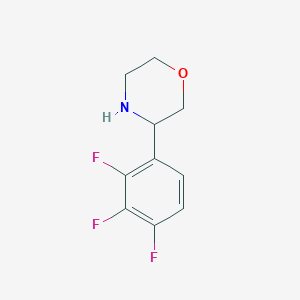
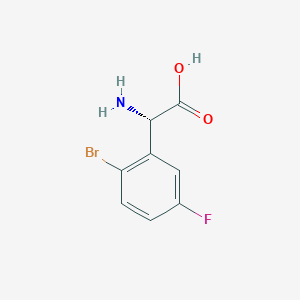
![Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate](/img/structure/B13042934.png)
